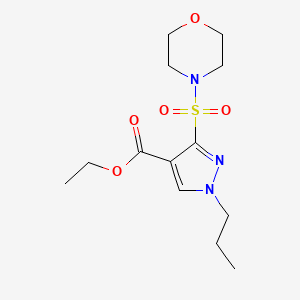

ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazole derivative with a morpholine ring attached via a sulfonyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Morpholine is a common heterocyclic amine, which is often used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring connected to a propyl chain, which is then connected to the sulfonyl group and morpholine ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The morpholine ring can also participate in various reactions, particularly as a nucleophile.Applications De Recherche Scientifique

Synthesis and Catalysis

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is involved in the synthesis of various heterocyclic compounds, which are of significant interest due to their wide range of applications in medicinal chemistry and agriculture. For instance, the compound has been utilized in the morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method features moderate to excellent yields, no need for chromatographic purification, and avoids the use of environmentally hazardous solvents, making it advantageous for both academic and industrial applications (Zhou, Li, & Su, 2016).

Biological Activity

The compound has also shown promise in the field of bioorganic and medicinal chemistry. Research involving the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which were achieved by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with morpholinoethanamine, highlighted their potential to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This signifies the compound's relevance in developing new therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).

Environmental Applications

Moreover, ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate derivatives have been investigated for environmental applications. For example, carboxylate protic ionic liquids (PILs) containing N-ethylmorpholine derivatives were synthesized for H2S gas absorption, showcasing the potential of such compounds in gas separation technologies to address environmental challenges (Zhao, Li, Feng, Hu, & Wu, 2018).

Corrosion Inhibition

Additionally, pyranpyrazole derivatives, including those synthesized from ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, have been identified as novel corrosion inhibitors for mild steel, which is crucial for industrial applications like the pickling process. These derivatives not only offer protection against corrosion but also provide insights into the design of new inhibitors for metal preservation, demonstrating the versatility of this compound in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5S/c1-3-5-15-10-11(13(17)21-4-2)12(14-15)22(18,19)16-6-8-20-9-7-16/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMJNFIMKUZVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)

![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)

![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)

![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)

![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)